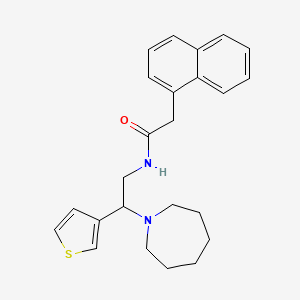

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2OS/c27-24(16-20-10-7-9-19-8-3-4-11-22(19)20)25-17-23(21-12-15-28-18-21)26-13-5-1-2-6-14-26/h3-4,7-12,15,18,23H,1-2,5-6,13-14,16-17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUZPTKEYNTDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as azepane derivatives, thiophene derivatives, and naphthalene derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The azepane ring can be reduced to form different amine derivatives.

Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the azepane ring may produce primary or secondary amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving its functional groups.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Azepane vs.

- Thiophene Position : The thiophen-3-yl group in the target compound differs from thiophen-2-yl derivatives (e.g., ), which may alter electronic properties and metabolic stability .

- Naphthalene Substitution : Unlike naphthalen-1-yloxy derivatives (e.g., 6a), the target compound lacks an ether linkage, reducing polarity and possibly improving membrane permeability .

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound with potential pharmacological applications. Its unique structure, which includes an azepane ring and a thiophene moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.5 g/mol. The compound features an azepane ring that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2OS |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 946199-76-4 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group in related compounds suggests potential as enzyme inhibitors, particularly in metabolic pathways.

- Receptor Modulation : The structural similarity to known receptor ligands indicates possible interactions with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating potential for this compound in treating infections.

Research Findings

Recent studies have explored the biological effects of structurally related compounds, providing insights into the potential activities of this compound.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of similar azepane derivatives, revealing that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines. Compounds with thiophene rings exhibited enhanced activity by inducing apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of thiophene-containing compounds, which demonstrated the ability to mitigate oxidative stress-induced neuronal damage. The azepane structure was associated with improved blood-brain barrier penetration, suggesting potential for treating neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-acetamide | Piperidine ring | Moderate antimicrobial activity |

| N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-acetamide | Morpholine ring | Neuroprotective effects |

| N-(2-(azepan-1-yl)-2-thiophenesulfonamide | Sulfonamide group | Enzyme inhibition |

Q & A

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., enzymes linked to neurological disorders) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent models (e.g., GROMACS) to assess conformational changes over 100-ns trajectories .

- QSAR Modeling : Corrogate structural features (e.g., azepane ring flexibility, thiophene π-stacking) with bioactivity data from analogs .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in naphthalene and thiophene regions .

- X-ray Refinement : For ambiguous NOE/ROESY data, refine crystal structures using SHELXL to assign stereochemistry .

- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting patterns in crowded NMR spectra .

What strategies are effective for studying the compound's stability under varying pH conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-UV/MS analysis to identify degradation products .

- Kinetic Modeling : Use Arrhenius plots (25–60°C) to predict shelf-life and storage recommendations (e.g., inert atmosphere, −20°C) .

How can structure-activity relationships (SAR) be explored for this compound?

Q. Advanced

- Analog Synthesis : Modify substituents (e.g., replacing azepane with piperidine) and assess bioactivity changes via in vitro assays (e.g., enzyme inhibition) .

- Pharmacophore Mapping : Identify critical moieties (e.g., naphthalene’s hydrophobic interactions) using MOE or Discovery Studio .

- Fragment-Based Screening : Test truncated analogs to isolate contributions of thiophene vs. azepane to target binding .

What in vitro assays are suitable for preliminary biological evaluation?

Q. Basic

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase) using Ellman’s reagent .

- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.